molecular formula C12H10Cl2N2O2S B2762658 2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester CAS No. 1484440-55-2

2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester

Cat. No. B2762658
CAS RN: 1484440-55-2
M. Wt: 317.18
InChI Key: GCECPIHOBALRRD-UHFFFAOYSA-N
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Description

“2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives, including “2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester”, often involves known approaches based on the Knoevenagel reaction, alkylation reaction, and one-pot three-component reaction .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions of thiazoles are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antibacterial and Antifungal Activities

Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. The presence of the 2,4-dichloroanilino group in the compound can potentially enhance these properties. Researchers have synthesized compounds containing the thiazole ring with variable substituents and evaluated their biological activities, including antibacterial and antifungal effects .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is another significant area of research. The structural variability of the thiazole ring allows for the synthesis of compounds that can be evaluated for their effectiveness in reducing inflammation .

Antitumor and Cytotoxic Activity

Thiazoles have been found to exhibit antitumor and cytotoxic activities. The modification of the thiazole ring with different substituents, such as the 2,4-dichloroanilino group, can lead to the development of new compounds with potential antitumor properties .

Antidiabetic Activity

Research has indicated that thiazole derivatives can also play a role in antidiabetic activity. The structural features of these compounds, including the presence of the 2,4-dichloroanilino moiety, may contribute to their ability to act as antidiabetic agents .

Antiviral and Antioxidant Properties

Thiazole compounds have shown promise in antiviral and antioxidant applications. The diverse biological activities of thiazoles make them candidates for the development of new antiviral agents and antioxidants .

Pharmaceutical Intermediates

The compound can serve as an intermediate in pharmaceutical synthesis. Its structural complexity and reactivity make it suitable for the development of various pharmaceutical agents .

Future Directions

The future directions for the study of “2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester” and other thiazole derivatives could involve further exploration of their biological activities and the design and development of new thiazole derivatives . This could provide a basis for the development of new drugs with lesser side effects .

properties

IUPAC Name

ethyl 2-(2,4-dichloroanilino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-2-18-11(17)10-6-19-12(16-10)15-9-4-3-7(13)5-8(9)14/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCECPIHOBALRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester

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